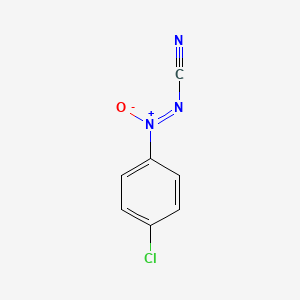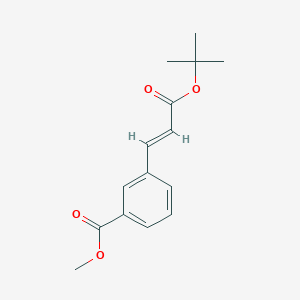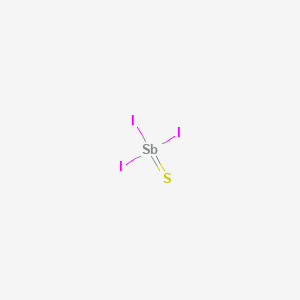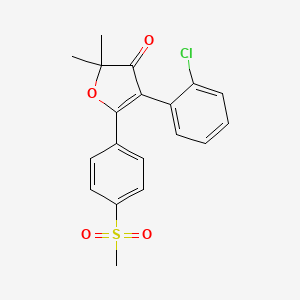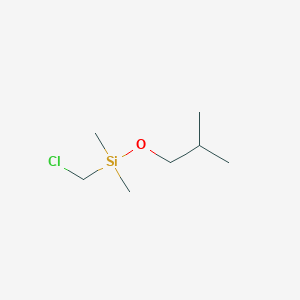![molecular formula C24H25ClO2Si B13971798 Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 129452-86-4](/img/structure/B13971798.png)
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C24H25ClO2Si. It is a derivative of benzoyl chloride, featuring a silyl ether group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the reaction of benzoyl chloride with a silyl ether derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form benzoic acid and the corresponding silyl alcohol.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Bases: Such as triethylamine, are used to neutralize the by-products and drive the reaction to completion.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substituted Benzoyl Derivatives: Formed through substitution reactions.
Benzoic Acid: Formed through hydrolysis.
Silyl Alcohols: Formed as a by-product in hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- involves the formation of reactive intermediates that can interact with various molecular targets. The silyl ether group can be cleaved under specific conditions, releasing the benzoyl chloride moiety, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: The parent compound, used widely in organic synthesis.
Trimethylsilyl Chloride: Another silyl ether derivative with different reactivity.
Diphenylmethylsilyl Chloride: A similar compound with a different silyl group.
Uniqueness
Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is unique due to its specific silyl ether group, which imparts distinct reactivity and stability compared to other benzoyl chloride derivatives. This makes it valuable in specialized synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
129452-86-4 |
|---|---|
Molekularformel |
C24H25ClO2Si |
Molekulargewicht |
409.0 g/mol |
IUPAC-Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]benzoyl chloride |
InChI |
InChI=1S/C24H25ClO2Si/c1-24(2,3)28(20-13-6-4-7-14-20,21-15-8-5-9-16-21)27-18-19-12-10-11-17-22(19)23(25)26/h4-17H,18H2,1-3H3 |
InChI-Schlüssel |
KYIVQONPICNRRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


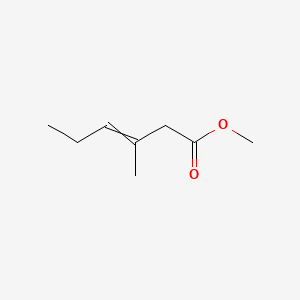
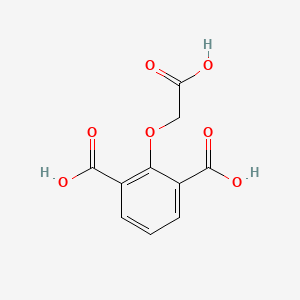
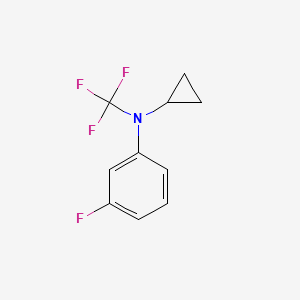
![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)

